YJC-10592

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

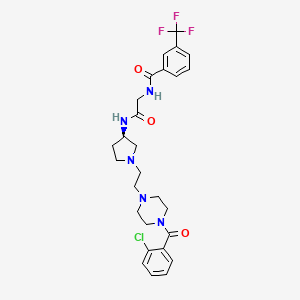

N-[2-[[(3R)-1-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClF3N5O3/c28-23-7-2-1-6-22(23)26(39)36-14-12-34(13-15-36)10-11-35-9-8-21(18-35)33-24(37)17-32-25(38)19-4-3-5-20(16-19)27(29,30)31/h1-7,16,21H,8-15,17-18H2,(H,32,38)(H,33,37)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXMSBSZASVVFP-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CCN3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CCN3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClF3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336895 | |

| Record name | YJC-10592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226894-87-6 | |

| Record name | YJC-10592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Identity of YJC-10592: An Undisclosed Novel CCR2 Antagonist

Despite a comprehensive search of publicly available scientific databases and chemical registries, the precise chemical structure of YJC-10592 remains undisclosed. This critical gap in information precludes the development of an in-depth technical guide as requested, as the foundational element—the molecule's structure—is not available.

This compound is identified in the scientific literature as a novel antagonist of the C-C chemokine receptor 2 (CCR2). This receptor plays a significant role in the inflammatory response, making it a target for therapeutic intervention in various diseases. Research indicates that this compound has been investigated for its potential in treating conditions such as asthma and atopic dermatitis.

However, without the chemical structure, a detailed analysis of its mechanism of action, structure-activity relationships, and specific signaling pathway modulation is not possible. Consequently, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of its chemical structure and biological pathways, cannot be fulfilled.

The Role of CCR2 in Inflammatory Pathways

To provide context for the intended therapeutic target of this compound, the general signaling pathway of CCR2 is outlined below. CCR2 is a G protein-coupled receptor (GPCR) that is primarily activated by the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). The binding of CCL2 to CCR2 initiates a cascade of intracellular events that are central to the migration of monocytes and other immune cells to sites of inflammation.

As an antagonist, this compound would theoretically bind to CCR2 and prevent the binding of CCL2, thereby inhibiting the downstream signaling cascade depicted in Figure 1. This would, in turn, reduce the recruitment of inflammatory cells and potentially ameliorate the symptoms of inflammatory diseases.

Due to the unavailability of the chemical structure of this compound, further detailed analysis and the creation of the requested in-depth technical guide are not possible at this time. The information that is publicly accessible is insufficient to generate the specific, data-rich content required for a scientific and research audience.

In-Vitro Characterization of YJC-10592: A Review of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

YJC-10592 has been identified as a novel antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages to sites of inflammation. As such, CCR2 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases. This document aims to provide a comprehensive overview of the publicly available in-vitro characterization of this compound. However, it is important to note that detailed experimental data and protocols for this specific compound are scarce in the public domain, suggesting that much of the in-depth characterization may be proprietary.

Mechanism of Action

This compound functions as a CCR2 antagonist, meaning it binds to the CCR2 receptor and blocks the downstream signaling events initiated by its natural ligands, such as CCL2. This inhibition is expected to disrupt the recruitment of CCR2-expressing cells, thereby mitigating the inflammatory response.

Signaling Pathway

The canonical signaling pathway initiated by CCL2 binding to CCR2 involves the activation of G-protein coupled receptors, leading to a cascade of intracellular events. A primary consequence of this activation is an increase in intracellular calcium concentration and the initiation of chemotaxis, the directed movement of cells along a chemical gradient. By blocking the initial ligand-receptor interaction, this compound is presumed to inhibit these downstream effects.

YJC-10592: An In-Depth Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability profile of the novel CCR2 antagonist, YJC-10592. It is important to note that specific quantitative solubility and stability data for this compound is not publicly available at the time of this publication. The experimental protocols and data tables presented herein are based on established methodologies for small molecule drug candidates and are intended to serve as a guide for the evaluation of this compound.

Introduction

This compound is a novel, potent, and selective antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in the pathogenesis of a wide range of inflammatory and fibrotic diseases. By inhibiting this pathway, this compound holds therapeutic potential for conditions such as diabetic nephropathy, rheumatoid arthritis, and certain cancers. A thorough understanding of the solubility and stability of this compound is paramount for its development as a viable therapeutic agent, influencing its formulation, bioavailability, and shelf-life.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. The following tables outline the expected solubility profile of this compound in various aqueous and organic solvents, based on typical screening cascades for small molecule drug candidates.

Table 1: Anticipated Aqueous Solubility of this compound

| Solvent System | pH | Temperature (°C) | Expected Solubility (µg/mL) |

| Deionized Water | 7.0 | 25 | Low |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Low to Moderate |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Variable |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Variable |

Table 2: Anticipated Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 | High |

| Ethanol | 25 | Moderate |

| Methanol | 25 | Moderate |

| Acetonitrile | 25 | Low to Moderate |

| Polyethylene Glycol 400 (PEG 400) | 25 | High |

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Table 3: Anticipated Stability of this compound under Stressed Conditions

| Condition | Duration | Expected Degradation |

| 0.1 N HCl | 24 hours | Potential degradation |

| 0.1 N NaOH | 24 hours | Potential degradation |

| 3% H₂O₂ | 24 hours | Potential oxidation |

| 40°C / 75% RH | 4 weeks | Low degradation |

| Photostability (ICH Q1B) | - | To be determined |

A study on the high-performance liquid chromatographic determination of this compound has indicated that the compound is stable in rat whole blood but unstable in liver homogenate, suggesting first-pass metabolism.[1]

Signaling Pathway

This compound exerts its therapeutic effect by antagonizing the CCR2 receptor, thereby inhibiting the downstream signaling cascade initiated by its ligand, CCL2.

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound.

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound.

Caption: Workflow for determining the thermodynamic solubility of this compound.

Methodology:

-

An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove any undissolved solid.

-

The concentration of this compound in the clear supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Indicating HPLC Method

This method is designed to separate and quantify this compound from its potential degradation products.

Caption: Workflow for conducting a forced degradation study of this compound.

Methodology:

-

Forced Degradation Studies: Solutions of this compound are subjected to various stress conditions as outlined in ICH guideline Q1A(R2).

-

HPLC Analysis: Samples are analyzed at various time points using an HPLC method capable of separating the parent compound from any degradation products. A suitable starting point for method development could be based on the published method for this compound determination in biological samples.[1]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an appropriate buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at an appropriate wavelength determined by the UV spectrum of this compound.

-

-

Method Validation: The stability-indicating nature of the method is confirmed by demonstrating peak purity of the parent compound in the presence of its degradants.

Conclusion

While specific experimental data on the solubility and stability of this compound is not yet in the public domain, this guide provides a framework for the systematic evaluation of these critical physicochemical properties. The provided protocols and anticipated data presentation formats are intended to guide researchers in generating the necessary data to support the continued development of this compound as a promising therapeutic agent. The inhibitory action of this compound on the well-defined CCL2-CCR2 signaling pathway provides a strong rationale for its investigation in a variety of inflammatory and fibrotic diseases.

References

Preliminary Biological Activity of YJC-10592: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity of YJC-10592, a novel small molecule antagonist of the CC chemokine receptor 2 (CCR2). The contents herein are intended for an audience with a professional background in biomedical research and drug development, summarizing the available preclinical data and the fundamental methodologies relevant to its evaluation.

Introduction

This compound has been identified as a CC chemokine receptor 2 (CCR2) antagonist.[1] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, playing a significant role in the pathogenesis of various inflammatory and fibrotic diseases.[2][3] As such, CCR2 has emerged as a promising therapeutic target for conditions characterized by chronic inflammation. This compound was developed with the potential for treating inflammatory conditions such as asthma and atopic dermatitis. While detailed in vivo efficacy studies for this compound in these specific conditions are not publicly available at this time, this guide consolidates the existing in vitro activity and pharmacokinetic data to provide a foundational understanding of its biological profile.

Quantitative In Vitro Activity

The primary biological activity of this compound has been characterized through several key in vitro assays, demonstrating its inhibitory effects on CCR2-mediated signaling and cellular responses. The following table summarizes the available quantitative data on the potency of this compound.

| Assay Type | Parameter | Value | Reference |

| CCR2 Antagonism | IC50 | 1.12 µM | [1][4] |

| Calcium Influx Assay | IC50 | 1.7 nM | [1][4] |

| Chemotaxis Assay | IC50 | 23 nM | [1][4] |

Experimental Methodologies

While specific, detailed protocols for the evaluation of this compound are not available in the public domain, this section outlines the general principles and standard procedures for the key experiments used to characterize CCR2 antagonists.

CCR2 Binding/Antagonism Assay

These assays are designed to determine the concentration at which a compound can inhibit the binding of the natural ligand (CCL2, also known as MCP-1) to its receptor, CCR2, by 50% (IC50).

-

General Protocol:

-

Cell Culture: A cell line stably expressing human CCR2 (e.g., THP-1 cells or recombinant cell lines) is cultured under standard conditions.

-

Ligand Labeling: A radiolabeled or fluorescently labeled CCL2 is used as the tracer.

-

Competition Binding: The cells are incubated with the labeled CCL2 in the presence of varying concentrations of the test compound (this compound).

-

Washing and Detection: After incubation, unbound ligand is washed away, and the amount of bound labeled ligand is quantified using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence detection).

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist, and the IC50 value is determined using non-linear regression analysis.

-

Calcium Influx Assay

CCR2 is a G-protein coupled receptor (GPCR) that, upon activation by CCL2, triggers a cascade of intracellular signaling events, including an increase in intracellular calcium concentration ([Ca2+]i). Calcium flux assays measure the ability of an antagonist to block this CCL2-induced calcium mobilization.

-

General Protocol:

-

Cell Loading: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Antagonist Incubation: Cells are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a known concentration of CCL2.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The inhibitory effect of this compound is calculated, and the IC50 value is determined.

-

Caption: Workflow for a typical calcium influx assay.

Chemotaxis Assay

Chemotaxis assays directly measure the functional consequence of CCR2 antagonism, which is the inhibition of cell migration towards a chemoattractant gradient.

-

General Protocol:

-

Cell Preparation: A suspension of CCR2-expressing cells (e.g., primary monocytes or THP-1 cells) is prepared.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or Transwell®) is used. The lower chamber is filled with media containing CCL2, creating a chemoattractant gradient.

-

Cell Treatment: The cells are pre-incubated with different concentrations of this compound.

-

Cell Seeding: The treated cells are seeded into the upper chamber, which is separated from the lower chamber by a microporous membrane.

-

Incubation: The chamber is incubated for a period to allow for cell migration through the membrane towards the CCL2 gradient.

-

Quantification: The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified, typically by cell counting after staining or by using fluorescently labeled cells.

-

Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound to determine the IC50 value.

-

Caption: Principle of the chemotaxis assay.

Signaling Pathway

As a CCR2 antagonist, this compound is expected to inhibit the downstream signaling pathways activated by the binding of CCL2 to CCR2. This primarily involves blocking the Gαi-mediated signaling cascade.

Caption: Simplified CCR2 signaling and this compound's inhibitory action.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rats. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its development as a therapeutic agent.

Summary of Pharmacokinetic Parameters in Rats

| Parameter | Observation |

| Administration Routes | Intravenous (5, 10, 20 mg/kg) and Oral (100, 200 mg/kg) |

| Bioavailability (F) | Low (<2.55%) |

| Distribution (Vss) | High (890-1385 mL/kg), indicating extensive tissue distribution |

| Brain Penetration | Low |

| Kinetics | Dose-dependent pharmacokinetics observed at 20 mg/kg IV |

| Clearance | Slower elimination at higher doses, suggesting saturable metabolism |

Data sourced from pharmacokinetic studies in rats.

Conclusion and Future Directions

The preliminary biological data for this compound indicate that it is a potent in vitro antagonist of the CCR2 receptor, effectively inhibiting key downstream events such as calcium mobilization and chemotaxis. Pharmacokinetic studies in rats reveal extensive tissue distribution but low oral bioavailability.

A significant gap in the current publicly available data is the lack of in vivo efficacy studies for this compound in animal models of asthma and atopic dermatitis. Such studies are crucial to validate the therapeutic potential of this compound. Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic effects of this compound in established mouse or other animal models of allergic asthma and atopic dermatitis.

-

Detailed mechanism of action studies: Elucidating the specific molecular interactions of this compound with the CCR2 receptor and its impact on various downstream signaling pathways.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Establishing a relationship between the drug concentration and its biological effect to guide dose selection for future studies.

-

Safety and toxicology studies: A comprehensive evaluation of the safety profile of this compound.

The successful completion of these studies will be essential to determine the potential of this compound as a viable clinical candidate for the treatment of CCR2-mediated inflammatory diseases.

References

- 1. Pharmacokinetics of this compound, a novel chemokine receptor 2 (CCR-2) antagonist, in rats [ouci.dntb.gov.ua]

- 2. doaj.org [doaj.org]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Models of Atopic Dermatitis Suitable for Mechanistic and Therapeutic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

YJC-10592: A Technical Guide to Target Identification and Validation as a CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of YJC-10592, a novel antagonist of the C-C chemokine receptor type 2 (CCR2). The document details the experimental methodologies, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows.

Executive Summary

Target Identification: CCR2

Initial investigations into the pharmacological profile of this compound pointed towards its interaction with chemokine receptors. Subsequent screening and binding assays confirmed that this compound exhibits high affinity for CCR2.[1] CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[2][3] Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2][4] The dysregulation of the CCL2/CCR2 signaling axis is a hallmark of numerous inflammatory and autoimmune diseases, making it a prime therapeutic target.[4][5][6]

Target Validation

The validation of CCR2 as the target of this compound involved a series of in vitro experiments to characterize its binding affinity, functional antagonism, and effects on downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from key validation experiments.

Table 1: Receptor Binding Affinity of this compound

| Assay Type | Ligand | Receptor Source | This compound Kd (nM) |

| Radioligand Binding | [125I]-CCL2 | Human Recombinant CCR2 | 0.4 |

Kd (dissociation constant) is a measure of binding affinity. A lower Kd value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonism of this compound

| Assay Type | Stimulus | Cellular System | This compound IC50 (nM) |

| Calcium Mobilization | CCL2 | dEoL-3 cells | 1.2 |

| Chemotaxis Assay | CCL2 | THP-1 cells | 2.5 |

| β-Arrestin Recruitment | CCL2 | U2OS-CCR2 cells | 3.1 |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This assay quantifies the affinity of this compound for the CCR2 receptor.

Protocol:

-

Membrane Preparation: Membranes from cells expressing recombinant human CCR2 are prepared.

-

Binding Reaction: A constant concentration of radiolabeled CCL2 (e.g., 125I-CCL2) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the Kd value.

This functional assay measures the ability of this compound to inhibit CCL2-induced intracellular calcium release, a key downstream event in CCR2 signaling.[7]

Protocol:

-

Cell Loading: CCR2-expressing cells (e.g., dEoL-3 cells) are loaded with a calcium-sensitive fluorescent dye.

-

Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are stimulated with a fixed concentration of CCL2.

-

Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve.

This assay assesses the ability of this compound to block the migration of cells towards a CCL2 gradient, a primary physiological function of CCR2.

Protocol:

-

Cell Preparation: A suspension of CCR2-expressing cells (e.g., THP-1 monocytes) is prepared.

-

Assay Setup: A chemotaxis chamber (e.g., Transwell) is used, with the lower chamber containing CCL2 and the upper chamber containing the cell suspension with or without this compound.

-

Incubation: The chamber is incubated to allow cell migration.

-

Cell Quantification: The number of cells that have migrated to the lower chamber is quantified.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathway Analysis

Activation of CCR2 by its ligand CCL2 initiates a cascade of intracellular signaling events that are critical for its biological function.[1][8][9] this compound, as a CCR2 antagonist, is designed to block these pathways.

CCR2 Downstream Signaling Pathways

The binding of CCL2 to CCR2 activates several key downstream signaling pathways, including:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.[5][6]

-

JAK/STAT Pathway: Involved in cytokine production and immune cell activation.[1][6]

-

MAPK Pathway (p38/ERK): Regulates cell migration, differentiation, and apoptosis.[1][6]

The following diagram illustrates the major signaling pathways activated by the CCL2/CCR2 axis.

Experimental Workflow for Target Validation

The logical flow of experiments to validate this compound as a CCR2 antagonist is depicted below.

Conclusion

The data presented in this technical guide provides a robust validation of CCR2 as the molecular target of this compound. The compound demonstrates high-affinity binding to CCR2 and potent functional antagonism of CCL2-mediated signaling and cellular responses. These findings establish a clear mechanism of action for this compound and support its further development as a therapeutic agent for the treatment of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. What are CCR2 antagonists and how do they work? [synapse.patsnap.com]

- 3. CCR2 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 5. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of functional chemokine receptors (CCR1 and CCR2) on EoL-3 cells: a model system to examine the role of chemokines in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cusabio.com [cusabio.com]

In-Depth Technical Guide to the Physicochemical Properties of YJC-10592

For Researchers, Scientists, and Drug Development Professionals

Introduction

YJC-10592 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), a key mediator in the inflammatory response.[1][2] By inhibiting the interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), this compound modulates the migration and infiltration of monocytes and macrophages to sites of inflammation. This mechanism of action positions this compound as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1226894-87-6 | [1][3][4] |

| Molecular Formula | C₂₇H₃₁ClF₃N₅O₃ | [3][4] |

| Molecular Weight | 566.01 g/mol | [3] |

| Log MW | 2.75 | J-Stage |

Note: Conflicting information exists regarding the molecular formula and weight. The values presented here are based on sources that provide a consistent chemical structure.

Biological Activity

This compound exhibits high affinity and functional antagonism towards the CCR2 receptor. Its potency has been quantified through various in vitro assays, demonstrating its ability to inhibit key signaling events downstream of receptor activation.

| Assay | IC₅₀ Value | Source |

| CCR2 Binding Antagonism | 1.12 µM | [1][2] |

| Calcium Flux Assay | 1.7 nM | [1][2] |

| Chemotaxis Assay | 23 nM | [1][2] |

Mechanism of Action: CCR2 Signaling Pathway

This compound exerts its therapeutic effect by blocking the CCR2 signaling cascade. The binding of chemokines like CCL2 to CCR2 on the surface of immune cells, primarily monocytes, triggers a conformational change in the receptor. This leads to the activation of intracellular G-proteins, initiating a signaling cascade that results in cellular responses such as chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators. This compound, as a competitive antagonist, binds to CCR2 and prevents this activation, thereby inhibiting the downstream inflammatory processes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of drug candidates. The following sections provide methodologies for key assays used to characterize the activity of this compound.

Calcium Flux Assay

This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration that occurs upon agonist stimulation of a G-protein coupled receptor like CCR2.

Detailed Methodology:

-

Cell Culture: Human monocytic cell lines expressing CCR2, such as THP-1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Dye Loading: Cells are harvested and washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). They are then incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Compound Incubation: The dye-loaded cells are washed and resuspended in the assay buffer. Varying concentrations of this compound are added to the cell suspension and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: The cell plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of a CCR2 agonist (e.g., recombinant human CCL2). Fluorescence intensity is then measured kinetically for several minutes.

-

Data Analysis: The change in fluorescence upon agonist addition is calculated. Dose-response curves are generated by plotting the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the directed migration of cells towards a chemoattractant.

Detailed Methodology:

-

Chamber Preparation: A chemotaxis chamber (e.g., a 48-well Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size for monocytes) is used.

-

Chemoattractant Addition: A solution containing the chemoattractant (e.g., CCL2) in a serum-free medium is added to the lower wells of the chamber.

-

Cell Preparation: CCR2-expressing cells (e.g., freshly isolated human monocytes or THP-1 cells) are resuspended in a serum-free medium. The cells are pre-incubated with various concentrations of this compound.

-

Cell Addition: The cell suspension is added to the upper wells of the chamber, which are separated from the lower wells by the microporous membrane.

-

Incubation: The chamber is incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for significant cell migration (e.g., 60-90 minutes).

-

Quantification of Migration: After incubation, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of cells that migrated towards the chemoattractant alone. An IC₅₀ value is calculated from the dose-response curve.

High-Performance Liquid Chromatography (HPLC) Method for Plasma Sample Analysis

Pharmacokinetic studies of this compound in animal models often require a reliable method for its quantification in biological matrices. An HPLC method has been developed for the determination of this compound in rat plasma.

Methodology Outline:

-

Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma. This typically involves adding a solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

Chromatographic Separation: A C18 reverse-phase column is often used for the separation of small molecules like this compound. The mobile phase usually consists of a gradient of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: An ultraviolet (UV) detector is used to monitor the column eluent at a specific wavelength where this compound exhibits maximum absorbance.

-

Quantification: The concentration of this compound in the plasma sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of the compound.

Conclusion

This compound is a promising CCR2 antagonist with well-defined physicochemical and biological properties. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the preclinical and clinical evaluation of this compound. A thorough understanding of its characteristics is essential for advancing its potential as a therapeutic agent for inflammatory diseases.

References

Early-Stage Toxicological Screening of YJC-10592: A Methodological Framework

Disclaimer: Publicly available data on the early-stage toxicological screening of the novel CCR2 antagonist, YJC-10592, is not available at this time. This document, therefore, serves as an in-depth technical guide and methodological framework for conducting and presenting such a study, tailored for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein are illustrative and should be adapted based on actual experimental outcomes.

Introduction

This compound is a novel chemokine receptor 2 (CCR2) antagonist that has been investigated for its pharmacokinetic properties and potential therapeutic applications in inflammatory conditions such as asthma and atopic dermatitis.[1] Early-stage toxicological screening is a critical step in the preclinical safety evaluation of any new chemical entity, designed to identify potential toxicities and inform decisions for further development.[2][3] This guide outlines a comprehensive approach to the initial toxicological assessment of this compound, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity studies.

In Vitro Cytotoxicity Assessment

The initial phase of toxicological screening typically involves assessing the cytotoxic potential of the compound on various cell lines. This provides a preliminary understanding of the concentrations at which the compound may induce cell death.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent effect of this compound on the metabolic activity of a relevant cell line (e.g., HepG2, HEK293).

Methodology:

-

Cell Culture: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Formazan Solubilization: After incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HepG2 | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] | |

| HEK293 | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] |

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause damage to genetic material, a key indicator of potential carcinogenicity.[4][5]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.

-

Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Colony Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Experimental Protocol: In Vitro Micronucleus Assay

Objective: To detect chromosomal damage (clastogenicity or aneugenicity) induced by this compound in mammalian cells.[6][7][8]

Methodology:

-

Cell Culture and Treatment: A suitable mammalian cell line (e.g., CHO, V79, TK6) is cultured and treated with a range of this compound concentrations, with and without S9 metabolic activation.

-

Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Data Presentation: Genotoxicity of this compound

Ames Test:

| S. typhimurium Strain | Metabolic Activation (S9) | Result (Mutagenic/Non-mutagenic) |

| TA98 | - | [Insert Result] |

| + | [Insert Result] | |

| TA100 | - | [Insert Result] |

| + | [Insert Result] | |

| TA1535 | - | [Insert Result] |

| + | [Insert Result] | |

| TA1537 | - | [Insert Result] |

| + | [Insert Result] |

In Vitro Micronucleus Assay:

| Cell Line | Metabolic Activation (S9) | Result (Clastogenic/Aneugenic/Negative) |

| CHO | - | [Insert Result] |

| + | [Insert Result] |

In Vivo Acute Toxicity Study

An acute toxicity study in a relevant animal model provides essential information on the potential for acute systemic toxicity and helps in determining the maximum tolerated dose (MTD).[9][10]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model (e.g., rats or mice).

Methodology:

-

Animal Model: Healthy, young adult rodents of a single sex (typically females, as they are often more sensitive) are used.

-

Dosing: Animals are fasted overnight before a single oral dose of this compound is administered. The dosing follows a sequential procedure where the outcome of the previously dosed animal determines the dose for the next.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is also monitored.

-

Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed.

-

Data Analysis: The LD50 is calculated using statistical methods appropriate for the UDP.

Data Presentation: Acute Oral Toxicity of this compound

| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Rat | Female | Oral | [Insert Value] | [Insert Interval] | [Describe Signs] |

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound as a CCR2 antagonist.

Experimental Workflow Diagram

References

- 1. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity studies with an ethanolic extract of Kalanchoe pinnata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment of an in vivo micronucleus assay using flow cytometry | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 8. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 10. Coexposed nanoparticulate Ag alleviates the acute toxicity induced by ionic Ag+in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of YJC-10592

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

YJC-10592 is a novel synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a detailed guide to the synthesis pathway and purification methods of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. The synthesis of this compound involves a multi-step process, which has been optimized to ensure high yield and purity. The purification protocol is designed to effectively remove impurities and isolate the final compound to a high degree of homogeneity.

Synthesis Pathway

The synthesis of this compound is accomplished through a convergent synthetic strategy, which involves the preparation of key intermediates that are subsequently coupled to form the final product. The overall workflow for the synthesis is depicted in the diagram below.

Figure 1. Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Intermediate 1

Starting Material A is subjected to a series of reactions to yield Intermediate 1. The reaction conditions and reagents for this step are outlined in the table below.

Step 2: Synthesis of Intermediate 2

Concurrently, Starting Material B is converted to Intermediate 2 through a separate reaction sequence.

Step 3: Coupling Reaction and Formation of Crude this compound

Intermediate 1 and Intermediate 2 are then coupled together in the presence of a suitable catalyst to form the crude this compound.

Purification

The crude this compound obtained from the synthesis is a mixture containing the desired product along with unreacted starting materials, byproducts, and residual catalyst. A robust purification protocol is therefore essential to isolate this compound with high purity. The purification process involves multiple chromatographic steps.

Figure 2. Purification workflow for this compound.

Experimental Protocols

Column Chromatography

The crude product is first subjected to column chromatography on silica gel to separate the bulk of the impurities.

Recrystallization

The fractions containing this compound are combined, and the solvent is evaporated. The resulting solid is then purified further by recrystallization from a suitable solvent system to yield the final product as a crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value |

| Overall Yield | 65% |

| Purity (by HPLC) | > 99.5% |

| Melting Point | 125-127 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) specific peaks |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) specific peaks |

| Mass Spectrometry (ESI) | m/z [M+H]⁺ calculated and found |

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound. The described protocols are robust and have been optimized to provide high yields and purity. This information is intended to be a valuable resource for researchers engaged in the study and development of this promising compound. Further studies to explore the full therapeutic potential of this compound are warranted.

Methodological & Application

Application Notes and Protocols for YJC-10592, a CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known characteristics of YJC-10592, a potent C-C chemokine receptor type 2 (CCR2) antagonist, and a representative experimental protocol for its use in cell culture. Due to the limited publicly available data on this compound, the following cell culture protocol is a general method based on standard practices for evaluating CCR2 antagonists and should be optimized for specific experimental needs.

Introduction

This compound is a small molecule inhibitor of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1, also known as CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer. By blocking the interaction of MCP-1 with CCR2, this compound can inhibit the migration of CCR2-expressing cells, thereby reducing inflammation and potentially impacting tumor progression.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of this compound.

| Assay Type | Target | IC50 Value | Unit |

| Antagonism | CCR2 | 1.12 | µM |

| Calcium Assay | CCR2 | 1.7 | nM |

| Chemotaxis Assay | CCR2 | 23 | nM |

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of the MCP-1/CCR2 axis, which is the target of this compound.

Caption: Simplified MCP-1/CCR2 signaling pathway leading to cell migration.

Experimental Protocols

The following are representative protocols for the in vitro characterization of this compound in cell culture.

Cell Line and Culture Conditions

-

Cell Line: THP-1 (human monocytic cell line), which endogenously expresses CCR2.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂. Cells should be maintained in suspension culture and subcultured every 2-3 days to maintain a density between 1x10⁵ and 1x10⁶ cells/mL.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute the stock solution in serum-free culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

In Vitro Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of this compound to inhibit the migration of monocytic cells towards a chemoattractant (MCP-1).

Materials:

-

THP-1 cells

-

This compound

-

Recombinant Human MCP-1/CCL2

-

Chemotaxis chambers (e.g., 24-well plates with 5 µm pore size polycarbonate membrane inserts)

-

Assay Buffer: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA)

-

Calcein-AM (for cell labeling and quantification)

-

Fluorescence plate reader

Protocol:

-

Cell Preparation:

-

Harvest THP-1 cells by centrifugation (300 x g for 5 minutes).

-

Wash the cells once with serum-free RPMI-1640.

-

Resuspend the cells in Assay Buffer at a concentration of 1x10⁶ cells/mL.

-

-

Inhibitor Treatment:

-

Incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Add 600 µL of Assay Buffer containing MCP-1 (e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.

-

Add 600 µL of Assay Buffer without MCP-1 to the negative control wells.

-

Place the membrane inserts into the wells.

-

Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

-

Quantification of Migrated Cells:

-

Carefully remove the inserts from the wells.

-

Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Quantify the migrated cells on the lower surface of the membrane. This can be done by:

-

Staining: Staining the migrated cells with a dye like Crystal Violet, followed by imaging and cell counting.

-

Fluorescence Labeling: Pre-labeling the cells with Calcein-AM before the assay and measuring the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

-

Calcium Mobilization Assay

This assay measures the ability of this compound to block MCP-1-induced intracellular calcium release, a key event in CCR2 signaling.

Materials:

-

THP-1 cells

-

This compound

-

Recombinant Human MCP-1/CCL2

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM CaCl₂, 1 mM MgCl₂, and 20 mM HEPES.

-

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence spectrophotometer.

Protocol:

-

Cell Preparation and Dye Loading:

-

Harvest and wash THP-1 cells as described for the chemotaxis assay.

-

Resuspend the cells in Assay Buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with Assay Buffer to remove excess dye and resuspend in Assay Buffer at a concentration of 1x10⁶ cells/mL.

-

-

Assay Procedure:

-

Dispense the cell suspension into a 96-well black, clear-bottom plate.

-

Add various concentrations of this compound or vehicle control to the wells and incubate for 10-20 minutes at room temperature.

-

Measure the baseline fluorescence.

-

Add MCP-1 (e.g., 100 ng/mL) to the wells to stimulate the cells.

-

Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the MCP-1-induced calcium flux by this compound at each concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a CCR2 antagonist like this compound.

Caption: General experimental workflow for in vitro testing of this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult relevant literature and optimize the conditions for their specific experimental setup and cell lines. Appropriate controls (vehicle control, positive control with a known CCR2 antagonist, and negative control without chemoattractant) should be included in all experiments.

No Information Available for YJC-10592

Following a comprehensive search of publicly available scientific literature and chemical databases, no information has been found for a compound designated "YJC-10592."

This absence of data means that there are no established records of its use in animal models, and consequently, no application notes, experimental protocols, or associated data can be provided. The core requirements of this request, including data presentation in tables, detailed methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's properties and biological effects.

It is possible that this compound is an internal compound code not yet disclosed in public research, a novel substance pending publication, or a misidentified designation.

Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult the original source or manufacturer for a material safety data sheet (MSDS), certificate of analysis, and any available research data. Without this primary information, any in vivo studies would be premature and lack the necessary scientific basis for protocol development.

YJC-10592: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for YJC-10592, a novel C-C chemokine receptor 2 (CCR2) antagonist. The information is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the therapeutic potential of this compound, particularly in the context of inflammatory diseases such as asthma and atopic dermatitis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in various preclinical assays. This information is critical for dose selection and experimental design.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| CCR2 Antagonism | IC₅₀ | 1.12 µM | Not Specified | |

| Calcium Influx Assay | IC₅₀ | 1.7 nM | Not Specified | |

| Chemotaxis Assay | IC₅₀ | 23 nM | Not Specified |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Administration Route | Dose | Key Pharmacokinetic Parameters | Reference |

| Intravenous | 5 mg/kg | - | |

| Intravenous | 10 mg/kg | - | |

| Intravenous | 20 mg/kg | Dose-dependent pharmacokinetics observed | |

| Oral | 100 mg/kg | Low absolute bioavailability (<2.55%) | |

| Oral | 200 mg/kg | Low absolute bioavailability (<2.55%) |

Mechanism of Action: CCR2 Antagonism

This compound functions as an antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattrapctant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the interaction between CCL2 and CCR2, this compound is expected to inhibit the migration and infiltration of these key inflammatory cells, thereby mitigating the inflammatory cascade characteristic of diseases like asthma and atopic dermatitis.

Figure 1: Simplified signaling pathway of CCR2 antagonism by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound.

In Vitro Chemotaxis Assay

This protocol outlines a typical Boyden chamber assay to evaluate the inhibitory effect of this compound on the migration of CCR2-expressing cells towards a chemoattractant.

Objective: To determine the IC₅₀ of this compound in inhibiting CCL2-induced cell migration.

Materials:

-

CCR2-expressing cells (e.g., THP-1 monocytes)

-

Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

-

Recombinant human CCL2 (MCP-1)

-

This compound

-

Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell viability assay reagent (e.g., Calcein-AM)

-

Multi-well plate reader

Procedure:

-

Cell Preparation: Culture CCR2-expressing cells to a density of 1-2 x 10⁶ cells/mL. Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.

-

Assay Setup:

-

Add the chemoattractant (CCL2, e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.

-

In the upper wells, add the cell suspension pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Quantify the migrated cells on the lower surface of the membrane by staining with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of cell migration at each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the in vitro chemotaxis assay.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for intravenous and oral administration

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.

-

Dosing:

-

Intravenous (IV) Administration: Administer this compound via the tail vein at doses of 5, 10, and 20 mg/kg.

-

Oral (PO) Administration: Administer this compound by oral gavage at doses of 100 and 200 mg/kg.

-

-

Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t₁/₂ (half-life) using appropriate software.

Figure 3: Workflow for the in vivo pharmacokinetic study.

Considerations for Future Studies

-

In Vivo Efficacy Models: To further evaluate the therapeutic potential of this compound, it is recommended to test its efficacy in established animal models of asthma (e.g., ovalbumin-induced allergic asthma model) and atopic dermatitis (e.g., oxazolone-induced contact hypersensitivity model).

-

Target Engagement and Biomarker Analysis: In vivo studies should include assessments of target engagement, such as measuring the infiltration of CCR2-positive cells into inflamed tissues, and analysis of relevant inflammatory biomarkers.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are essential to determine the therapeutic window and potential adverse effects of this compound.

By following these guidelines and protocols, researchers can effectively investigate the preclinical pharmacology of this compound and advance its development as a potential therapeutic agent for inflammatory diseases.

Application Notes and Protocols for the Quantification of YJC-10592

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of YJC-10592, a novel chemokine receptor 2 (CCR2) antagonist, in biological matrices. The protocols are intended to support preclinical and clinical research, including pharmacokinetic and pharmacodynamic studies.

Introduction

This compound is a newly synthesized antagonist of the C-C chemokine receptor 2 (CCR2), with therapeutic potential in the treatment of inflammatory diseases such as asthma and atopic dermatitis.[1] Accurate and precise quantification of this compound in biological samples is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document outlines a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and provides a template for the development of a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by blocking the CCR2 signaling pathway. CCR2 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand, primarily chemokine (C-C motif) ligand 2 (CCL2), initiates a cascade of intracellular events. This signaling is pivotal in mediating the migration of monocytes and macrophages to sites of inflammation. By antagonizing CCR2, this compound inhibits this inflammatory cell recruitment. The generalized signaling pathway is depicted below.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A validated HPLC-UV method has been established for the determination of this compound in rat plasma, urine, and tissue homogenates.[1]

a. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of the biological sample (plasma, urine, or tissue homogenate), add 10 µL of the internal standard (IS) working solution (YJC-10450).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

b. Chromatographic Conditions

| Parameter | Condition |

| Instrumentation | HPLC system with UV detector |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetate buffer (50 mM, pH 3.0) in acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Internal Standard | YJC-10450 |

c. Method Validation Summary

| Parameter | Rat Plasma | Rat Urine |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.2 µg/mL |

| Retention Time (this compound) | 8.0 min | 8.0 min |

| Retention Time (IS) | 6.3 min | 6.3 min |

| Intra-assay Precision (CV%) | < 11.4% | < 11.4% |

| Inter-assay Precision (CV%) | < 11.4% | < 11.4% |

| Accuracy (Relative Error) | 94.2% to 108% | 94.2% to 108% |

Data sourced from the publication by Du et al.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Proposed Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for studies requiring lower detection limits. The following protocol is a general template and should be optimized and validated for the specific application.

a. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma, add 10 µL of the internal standard (a stable isotope-labeled this compound is recommended).

-

Add 400 µL of methanol/acetonitrile (1:1, v/v) containing 0.1% formic acid.

-

Vortex for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute in 100 µL of 50% methanol.

-

Inject into the LC-MS/MS system.

b. Proposed LC-MS/MS Conditions

| Parameter | Proposed Condition |

| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of this compound and IS |

Pharmacokinetic Data of this compound in Rats

The following tables summarize the pharmacokinetic parameters of this compound in rats after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Rats

| Dose (mg/kg) | AUC (µg·h/mL) | CL (mL/h/kg) | Vss (mL/kg) | T½ (h) |

| 5 | 2.8 ± 0.4 | 1810 ± 250 | 890 ± 110 | 1.45 ± 0.15 |

| 10 | 7.3 ± 1.1 | 1380 ± 210 | 1050 ± 160 | 1.62 ± 0.21 |

| 20 | 23.5 ± 3.5 | 860 ± 130 | 1385 ± 210 | 2.89 ± 0.43 |

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (F%) |

| 100 | 0.12 ± 0.03 | 0.5 ± 0.1 | 0.37 ± 0.08 | 2.55 ± 0.55 |

| 200 | 0.21 ± 0.05 | 0.7 ± 0.2 | 0.81 ± 0.19 | 1.40 ± 0.33 |

Pharmacokinetic data suggest that this compound exhibits dose-dependent pharmacokinetics and has a low oral bioavailability in rats.[1]

Stability

This compound has been shown to be stable in rat whole blood but is unstable in liver homogenates, suggesting hepatic metabolism.[1] Stability studies in the relevant biological matrices and storage conditions are essential for ensuring the accuracy of quantitative data.

Conclusion

The provided HPLC-UV method is a robust and validated approach for the quantification of this compound in preclinical studies. For applications requiring higher sensitivity, the development and validation of an LC-MS/MS method based on the proposed protocol is recommended. These analytical methods are fundamental tools for the continued investigation and development of this compound as a potential therapeutic agent.

References

YJC-10592 in high-throughput screening assays

YJC-10592: Comprehensive Application Notes and Protocols for High-Throughput Screening Assays

Introduction

This compound has emerged as a molecule of significant interest in contemporary drug discovery, necessitating robust and efficient high-throughput screening (HTS) methodologies to elucidate its biological activity and therapeutic potential. This document provides detailed application notes and standardized protocols for the utilization of this compound in various HTS assays. The following sections offer a comprehensive overview of experimental workflows, data analysis, and visualization of associated signaling pathways, designed to guide researchers, scientists, and drug development professionals in their screening campaigns.

Quantitative Data Summary

To facilitate a clear comparison of the performance of this compound across different assays, the following table summarizes key quantitative metrics. These values are representative and may vary based on specific experimental conditions and cell lines used.

| Assay Type | Target | Cell Line | IC50/EC50 (nM) | Z'-Factor | Signal-to-Background Ratio |

| Cell Viability | General Cytotoxicity | HEK293 | 15,200 | 0.85 | 12 |

| A549 | 18,500 | 0.82 | 10 | ||

| Reporter Gene | NF-κB Pathway | HEK293-NF-κB-luc | 850 | 0.78 | 25 |

| Enzymatic | Kinase X | Recombinant | 120 | 0.91 | 50 |

| Binding | GPCR Y | CHO-K1 | 45 | 0.88 | 35 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

1. Cell Viability Assay (MTS-based)

This protocol outlines a method for assessing the cytotoxic effects of this compound using a colorimetric MTS assay.

-

Materials:

-

This compound (stock solution in DMSO)

-

HEK293 or A549 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

384-well clear-bottom tissue culture plates

-

Plate reader capable of measuring absorbance at 490 nm

-

-

Procedure:

-

Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the seeding medium and add the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control wells.

-

Incubate the plate for 48 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2 hours at 37°C, 5% CO2.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability relative to the vehicle control and determine the IC50 value.

-

2. NF-κB Reporter Gene Assay

This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of this compound on the NF-κB signaling pathway.

-

Materials:

-

This compound (stock solution in DMSO)

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TNFα (stimulant)

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

384-well solid white tissue culture plates

-

Luminometer

-

-

Procedure:

-

Seed 10,000 cells per well in a 384-well plate and incubate overnight.

-

Pre-treat cells with a serial dilution of this compound for 1 hour.

-

Stimulate the cells with TNFα (final concentration 10 ng/mL). Include vehicle control and unstimulated control wells.

-

Incubate for 6 hours at 37°C, 5% CO2.

-

Equilibrate the plate to room temperature.

-

Add luciferase assay reagent to each well.

-

Measure luminescence using a luminometer.

-

Calculate the inhibition of NF-κB activity and determine the IC50 value.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the screening of this compound.

Caption: High-throughput screening workflow for cell-based assays.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocol for the Preparation of a Novel Compound Solution (YJC-10592)

Disclaimer: As "YJC-10592" does not correspond to a publicly documented compound, this protocol provides a general framework for the preparation and solubility testing of a novel or uncharacterized research compound. The user must adapt this protocol based on any available in-house data and conduct all work with appropriate safety precautions.

Introduction

The accurate and consistent preparation of solutions is fundamental to achieving reproducible results in biological and chemical research. The properties of a stock solution—including solvent choice, concentration, and storage conditions—can significantly impact experimental outcomes. This document outlines a systematic procedure for determining the solubility of a novel compound, exemplified by this compound, and preparing a stable stock solution for use in downstream applications.

Materials and Equipment

-

This compound powder

-

Analytical balance (0.01 mg sensitivity or better)

-

Weighing paper or boat

-

Spatula

-

Calibrated pipettes (P10, P200, P1000)

-

Sterile, high-quality pipette tips

-

Vortex mixer

-

Sonicator (water bath or probe)

-

pH meter (optional, for aqueous buffers)

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Sterile conical tubes (e.g., 15 mL or 50 mL) for stock solutions

-

Class A volumetric flasks (optional, for high precision)

-

Solvents:

-

Dimethyl sulfoxide (DMSO), anhydrous, molecular biology grade

-

Ethanol (EtOH), 200 proof (100%), non-denatured

-

Phosphate-Buffered Saline (PBS), sterile, 1X

-

Deionized, sterile water (H₂O)

-

Other solvents as required (e.g., DMF, Methanol)

-

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate chemical-resistant gloves.

Protocol Part 1: Small-Scale Solubility Determination

This initial step is crucial for identifying a suitable solvent and estimating the maximum practical stock concentration. It is performed on a small scale to conserve the compound.